2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}
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Overview
Description
2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its phenylene core, which is substituted with octyloxycarbonyl and prop-2-en-1-yloxybenzoate groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} typically involves multi-step organic reactions. One common method includes the esterification of 1,4-phenylenediamine with octyloxycarbonyl chloride, followed by the reaction with 4-[(prop-2-en-1-yl)oxy]benzoic acid under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the esterification and ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy groups can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate): Similar in structure but with different substituents, leading to variations in chemical and physical properties.
2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline):
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
874351-63-0 |
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Molecular Formula |
C35H38O8 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
octyl 2,5-bis[(4-prop-2-enoxybenzoyl)oxy]benzoate |
InChI |
InChI=1S/C35H38O8/c1-4-7-8-9-10-11-24-41-35(38)31-25-30(42-33(36)26-12-16-28(17-13-26)39-22-5-2)20-21-32(31)43-34(37)27-14-18-29(19-15-27)40-23-6-3/h5-6,12-21,25H,2-4,7-11,22-24H2,1H3 |
InChI Key |
GUYJJEZNKXTJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCC=C)OC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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